2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-amine
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Overview
Description
2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-amine is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-amine typically involves the cyclization of o-hydroxyacetophenones under basic conditions . Another common method is the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions often require the use of transition-metal catalysis to facilitate the cyclization process .
Industrial Production Methods
Industrial production of benzofuran derivatives, including this compound, often employs large-scale cyclization reactions. The use of microwave-assisted synthesis (MWI) has been reported to enhance the efficiency and yield of these compounds . This method involves the use of microwave radiation to accelerate the reaction process, resulting in higher yields and fewer side reactions.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction results in alcohols or amines.
Scientific Research Applications
2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects . For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anti-tumor properties .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzofuran: A precursor to many benzofuran derivatives with similar biological activities.
Benzofuran: A structurally related compound with a wide range of pharmacological activities.
Uniqueness
2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-amine is unique due to its specific structural features and the presence of the amine group, which enhances its biological activity and potential therapeutic applications .
Properties
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-2-yl)propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-8(7-12)11-6-9-4-2-3-5-10(9)13-11/h2-5,8,11H,6-7,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCOTWVZXFLKECS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CC2=CC=CC=C2O1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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